molecular formula C19H19Cl2N5O B2555542 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866016-49-1

5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2555542
M. Wt: 404.3
InChI Key: HNBOKVDREDTFEJ-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Novel 1,2,4-triazole derivatives exhibit promising antimicrobial activities. The synthesis of such compounds involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives with good to moderate activities against test microorganisms. This area of research highlights the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Development of Biologically Active Compounds

5-amino-1,2,3-triazole-4-carboxylic acid derivatives are pivotal in creating peptidomimetics and biologically active compounds. A protocol based on ruthenium-catalyzed cycloaddition facilitates the synthesis of these compounds, bypassing the Dimroth rearrangement, and enabling the production of triazole-containing peptides and inhibitors (Ferrini et al., 2015).

Solid-Phase Synthesis of Peptide Amides

The solid-phase synthesis approach utilizes polymer-supported benzylamides for the synthesis of C-terminal peptide amides under mild conditions. This methodology is efficient for stepwise peptide chain elaboration and is applicable in synthesizing biologically relevant peptides (Albericio & Bárány, 2009).

Molecular and Electronic Analysis of Heterocyclic Compounds

Heterocyclic triazole derivatives are analyzed for their molecular, electronic, and spectroscopic properties using DFT calculations. This research provides insights into the electronic properties and potential applications of these compounds in various fields, including nonlinear optical materials and pharmaceuticals (Beytur & Avinca, 2021).

Anticancer Potential

Triazole derivatives have shown significant anticancer potential. The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives demonstrates cytotoxic effects on breast cancer cell lines, suggesting their utility as potential anticancer agents (Butler et al., 2013).

properties

IUPAC Name

5-amino-N-[(2,4-dichlorophenyl)methyl]-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N5O/c1-2-12-3-5-13(6-4-12)11-26-18(22)17(24-25-26)19(27)23-10-14-7-8-15(20)9-16(14)21/h3-9H,2,10-11,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBOKVDREDTFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

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